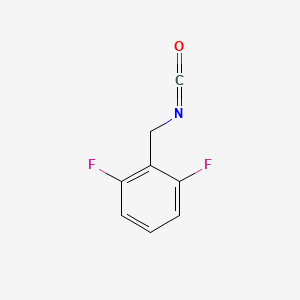
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with amino, chloro, and pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine typically involves the reaction of 2-amino-4-chloro-6-methyl-pyridine with 3-pyridineboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixed solvent of acetonitrile and water under reflux conditions . The use of dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate as reagents facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The pyridyl group can participate in coupling reactions with aryl halides or boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate or potassium phosphate.
Major Products Formed
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Agrochemicals: It is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The chloro and pyridyl groups contribute to the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminopyrimidine
- 2-Aminopyridine
- 2-Aminothiazole
- 2-Amino-5-bromopyrimidine
Uniqueness
2-Amino-4-chloro-6-(3-pyridyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and pyridyl groups enhances its reactivity and binding affinity compared to other similar compounds.
Propiedades
IUPAC Name |
4-chloro-6-pyridin-3-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H,(H2,10,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUDCMCMJBSQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)




![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)



